
2-(trifluoromethoxy)aniline Hydrochloride
描述
2-(Trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H6F3NO . It has a molecular weight of 177.12 g/mol . This compound is also known by other names such as Benzenamine, 2-(trifluoromethoxy)-, and 2-Trifluoromethoxy-phenylamine .
Synthesis Analysis
The synthesis of 2-(trifluoromethoxy)aniline involves a process known as nucleophilic trifluoromethoxylation . This process involves the use of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . The reaction occurs under mild conditions and demonstrates broad scope and good functional group compatibility .
Molecular Structure Analysis
The molecular structure of 2-(trifluoromethoxy)aniline consists of a benzene ring attached to an amine (NH2) group and a trifluoromethoxy (OCF3) group . The InChI string representation of the molecule is InChI=1S/C7H6F3NO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(trifluoromethoxy)aniline include a molecular weight of 177.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass of the molecule is 177.04014830 g/mol .
作用机制
The mechanism of action of 2-(trifluoromethoxy)aniline hydrochloride is not well understood. However, it is believed to act as a nucleophile in chemical reactions and can form covalent bonds with other molecules. The compound is also known to have a high reactivity towards electrophiles, which makes it useful in various chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, the compound is known to have a low toxicity and is generally considered safe for use in scientific research. The compound is also known to have a high solubility in water, which makes it useful for various applications.
实验室实验的优点和局限性
The advantages of using 2-(trifluoromethoxy)aniline hydrochloride in lab experiments include its high reactivity, low toxicity, and high solubility in water. The compound is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using the compound include its high cost and limited availability.
未来方向
There are several future directions for the use of 2-(trifluoromethoxy)aniline hydrochloride in scientific research. One possible direction is the development of new synthetic routes for the compound that are more cost-effective and efficient. Another direction is the exploration of the compound's potential applications in the field of materials science, such as in the synthesis of new polymers and nanomaterials. Additionally, the compound could be used as a building block for the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. Its high reactivity, low toxicity, and high solubility in water make it a useful building block for the synthesis of other compounds. While the compound's mechanism of action and physiological effects are not well understood, it is generally considered safe for use in scientific research. As new synthetic routes and potential applications are explored, the compound's usefulness in various fields of science is likely to continue to grow.
科学研究应用
2-(trifluoromethoxy)aniline hydrochloride has a wide range of applications in scientific research. It is commonly used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and materials science. The compound is also used as a building block for the synthesis of fluorescent dyes and other organic compounds.
安全和危害
2-(trifluoromethoxy)aniline is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid contact with skin and eyes, and avoid breathing the dust, fume, gas, mist, vapors, or spray .
属性
IUPAC Name |
2-(trifluoromethoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO.ClH/c8-7(9,10)12-6-4-2-1-3-5(6)11;/h1-4H,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVFIYJDJTYHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,1':4',1''-Terphenyl]-4,4''-diol](/img/structure/B3041907.png)


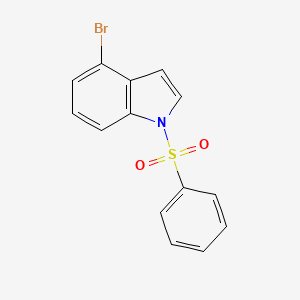

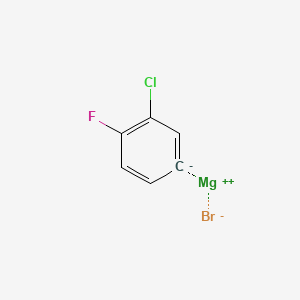
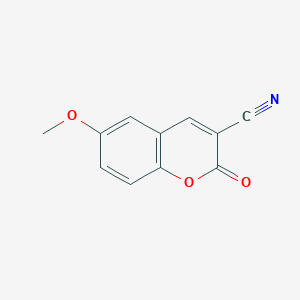
![Spiro[3.4]octan-2-one](/img/structure/B3041920.png)
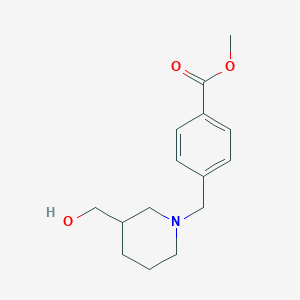
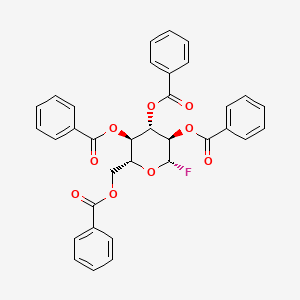
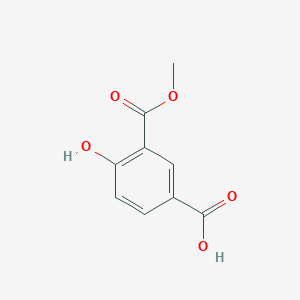

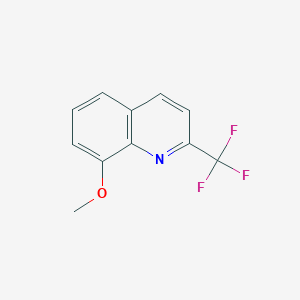
![N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B3041928.png)